molecular formula C13H8FNO4 B6365409 2-Fluoro-5-(3-nitrophenyl)benzoic acid CAS No. 1261976-48-0

2-Fluoro-5-(3-nitrophenyl)benzoic acid

Cat. No.: B6365409
CAS No.: 1261976-48-0
M. Wt: 261.20 g/mol
InChI Key: QJVSUONVMYEEQN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-nitrophenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a nitro group at the 3-position of the phenyl ring. Its primary use is inferred to be as an intermediate in drug development, particularly in designing inhibitors or bioactive molecules .

Properties

IUPAC Name

2-fluoro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSUONVMYEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681380
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-48-0
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-nitrophenyl)benzoic acid typically involves several steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and fluorination reactions, utilizing robust reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    SNAr Reactions: Typically involve nucleophiles like amines or phenols, with conditions including the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Commonly use hydrogen gas with palladium on carbon as a catalyst.

    Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzoic Acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-5-(3-nitrophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-fluoro-5-(3-nitrophenyl)benzoic acid with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound Not specified C₁₃H₈FNO₄ 261.21 (calc.) -COOH, -F, -NO₂ Pharmaceutical intermediate
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 C₈H₄F₄O₂ 208.11 -COOH, -F, -CF₃ Organic synthesis, drug design
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid 1179041-10-1 C₁₁H₉FN₂O₂ 220.20 -COOH, -F, pyrazolyl Medicinal chemistry scaffold
2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic acid Not specified C₁₄H₁₁FN₂O₄ 290.25 -COOH, -F, -NO₂, -NHCH₂C₆H₄F Potential bioactive molecule

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance acidity compared to pyrazolyl substituents. This influences reactivity in coupling reactions and binding affinity in drug targets .

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